Cas no 25283-96-9 (5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole)

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
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- 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-methyl-3-(4'-nitrophenyl)-1,2,4-oxadiazole
- 5-Methyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazol
- 5-methyl-3-(4-nitrophenyl)[1,2,4]oxadiazole
- 5-methyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazole
- 5-Methyl-3-p-nitrophenyl-1,2,4-oxadiazol
- 3-(p-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
-
- MDL: MFCD00452242
計算された属性
- せいみつぶんしりょう: 205.04900
じっけんとくせい
- 密度みつど: 1.349±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 140 ºC
- ようかいど: 極微溶性(0.41 g/l)(25ºC)、
- PSA: 84.74000
- LogP: 2.47640
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole セキュリティ情報
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M339435-50mg |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
Chemenu | CM312259-1g |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 95% | 1g |
$97 | 2024-07-28 | |
TRC | M339435-10mg |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M856276-5g |
5-methyl-3-(4'-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 98% | 5g |
6,300.00 | 2021-05-17 | |
abcr | AB419214-5g |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole; . |
25283-96-9 | 5g |
€552.00 | 2025-02-17 | ||
Aaron | AR00BJ5V-500mg |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 95% | 500mg |
$61.00 | 2023-12-14 | |
A2B Chem LLC | AF36951-5g |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 97% | 5g |
$336.00 | 2024-04-20 | |
Apollo Scientific | OR110939-1g |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 1g |
£170.00 | 2025-02-19 | ||
abcr | AB419214-5 g |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 5g |
€552.00 | 2023-04-24 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01528-25g |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
25283-96-9 | 95% | 25g |
$1150 | 2023-09-07 |
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 合成方法
ごうせいかいろ 1
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Raw materials
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Preparation Products
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazoleに関する追加情報
5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole: A Comprehensive Overview
5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole (CAS No. 25283-96-9) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings consisting of two adjacent oxygen atoms and three nitrogen atoms. The presence of a methyl group at position 5 and a nitrophenyl group at position 3 imparts unique electronic and structural properties to this molecule, making it a subject of extensive research.
The synthesis of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole involves a series of carefully designed reactions that leverage the reactivity of precursor molecules. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining product quality. This approach not only reduces reaction time but also minimizes side reactions, making it a promising method for large-scale production.
The physical properties of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole are highly dependent on its molecular structure. The compound exhibits a high melting point due to the strong intermolecular hydrogen bonding and aromatic interactions within its structure. Additionally, its solubility in polar solvents is significantly influenced by the electron-withdrawing nitro group at position 4 of the phenyl ring. This makes it an ideal candidate for applications in polar solvent-based systems.
One of the most intriguing aspects of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole is its electronic properties. The conjugation between the oxadiazole ring and the nitrophenyl group results in a low band gap semiconductor material. This property has led to its exploration in organic electronics, particularly in field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in thin-film deposition techniques have enabled the fabrication of devices with improved performance metrics.
The application of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole extends beyond electronics into areas such as sensing and catalysis. Its ability to selectively bind metal ions has made it a valuable component in chemical sensors for environmental monitoring. Furthermore, its catalytic activity in organic transformations has been studied extensively. Researchers have demonstrated its potential as a catalyst in Suzuki-Miyaura coupling reactions under mild conditions.
In terms of biological applications, 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole has shown promise as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Preclinical studies have highlighted its efficacy in reducing inflammation in animal models without significant side effects. These findings underscore its potential as a lead compound for drug development.
Recent research has also delved into the environmental impact of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole. Studies on its biodegradation pathways have revealed that it undergoes rapid hydrolysis under alkaline conditions, minimizing its persistence in aquatic environments. This information is crucial for assessing its safety profile and ensuring sustainable practices during industrial applications.
In conclusion, 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole (CAS No. 25283-96-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in materials science and drug discovery. As advancements continue to unfold, this compound is poised to play an even more significant role in shaping future technologies.
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